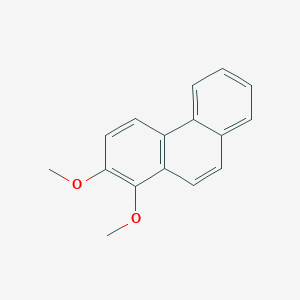
1,2-Dimethoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family, characterized by a phenanthrene backbone with methoxy groups at the 1 and 2 positions. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyphenanthrene can be synthesized through several methods. One common synthetic route involves the methoxylation of phenanthrene derivatives. For example, the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction can yield methoxyphenanthrene derivatives . Another method involves the reaction of phenanthrenequinone with dimethyl sulfate in the presence of sodium dithionite and tetrabutylammonium bromide, followed by purification through chromatographic methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrenes, quinones, and dihydrophenanthrenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxyphenanthrene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes and receptors involved in cellular signaling pathways. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets . Additionally, its aromatic structure allows it to intercalate with DNA, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxyphenanthrene can be compared with other methoxyphenanthrene derivatives, such as:
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox and known for its α-glucosidase inhibitory activity.
3,5,7-Trihydroxy-1,2-dimethoxyphenanthrene: Found in Coelogyne cristata and studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
122950-71-4 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1,2-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18-2/h3-10H,1-2H3 |
InChI-Schlüssel |
QLMDBQBZWJCDLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















